Methyltartronic acid Methyltartronic acid Methyltartronic acid is a natural product found in Imperata cylindrica with data available.
Brand Name: Vulcanchem
CAS No.: 595-48-2
VCID: VC3836061
InChI: InChI=1S/C4H6O5/c1-2(5)4(8,9)3(6)7/h8-9H,1H3,(H,6,7)
SMILES: CC(C(=O)O)(C(=O)O)O
Molecular Formula: C4H6O5
Molecular Weight: 134.09 g/mol

Methyltartronic acid

CAS No.: 595-48-2

Cat. No.: VC3836061

Molecular Formula: C4H6O5

Molecular Weight: 134.09 g/mol

* For research use only. Not for human or veterinary use.

Methyltartronic acid - 595-48-2

Specification

CAS No. 595-48-2
Molecular Formula C4H6O5
Molecular Weight 134.09 g/mol
IUPAC Name 2,2-dihydroxy-3-oxobutanoic acid
Standard InChI InChI=1S/C4H6O5/c1-2(5)4(8,9)3(6)7/h8-9H,1H3,(H,6,7)
Standard InChI Key HVDFUVLFCQSGAK-UHFFFAOYSA-N
SMILES CC(C(=O)O)(C(=O)O)O
Canonical SMILES CC(=O)C(C(=O)O)(O)O

Introduction

Chemical Structure and Fundamental Properties

Molecular Characteristics

Methyltartronic acid (C4H6O5\text{C}_4\text{H}_6\text{O}_5) belongs to the class of α-hydroxy dicarboxylic acids. Its structure consists of a central carbon atom bonded to a hydroxyl group (OH-\text{OH}) and two methyl-substituted carboxylic acid groups (COOH-\text{COOH}). This configuration confers both acidic and hydrophilic properties, enabling participation in hydrogen bonding and metal complexation .

Table 1: Key Chemical Properties of Methyltartronic Acid

PropertyValue/Description
Molecular FormulaC4H6O5\text{C}_4\text{H}_6\text{O}_5
Molecular Weight134.09 g/mol
SolubilityHighly soluble in water
pKa Values~2.8 (first COOH), ~4.1 (second COOH)
Melting Point100–120°C (varies with purity)
Boiling PointDecomposes before boiling

Synthesis and Production

Methyltartronic acid is synthesized through multiple pathways:

  • Oxidation of Isoprene Derivatives: Atmospheric oxidation of isoprene, a biogenic volatile organic compound (BVOC), generates methyltartronic acid as a secondary product. This process involves ozonolysis and hydroxyl radical-initiated reactions, forming highly oxidized intermediates that condense into aerosols .

  • Microbial Metabolism: Certain lactic acid bacteria and fungi (e.g., Pleurotus ostreatus) produce methyltartronic acid during carbohydrate metabolism. This biosynthetic pathway remains under investigation but is linked to the Krebs cycle and glyoxylate shunt.

  • Chemical Synthesis: Laboratory methods include the dihydroxylation of methylmaleic acid using alkaline hydrogen peroxide or the oxidation of methylsuccinic acid with nitric acid. These routes often yield mixtures requiring purification via crystallization or chromatography .

Environmental Role and Atmospheric Significance

Tracer for Aged Isoprene Aerosols

Methyltartronic acid serves as a chemical marker for aged isoprene-derived SOAs. Field studies in forested regions (e.g., Duke Forest, USA, and Zielonka, Poland) detected it in PM2.5_{2.5} samples at concentrations up to 6.3 ng/m3^3 . Its formation correlates with high NOx_x conditions, where peroxy radical isomerization dominates oxidation pathways.

Table 2: Occurrence of Methyltartronic Acid in Ambient Aerosols

LocationConcentration Range (ng/m3^3)Sampling Year
Duke Forest, USA0.04–6.32003
Zielonka, Poland0.12–4.82018
Amazon Rainforest0.08–3.12019

Gas-Particle Partitioning

The compound’s partitioning between gas and particle phases depends on temperature, humidity, and aerosol acidity. Laboratory chamber experiments demonstrate that >80% of methyltartronic acid resides in the particle phase under typical tropospheric conditions (RH = 50%, T = 25°C) . This behavior influences cloud condensation nuclei (CCN) activity and radiative forcing.

Analytical Methods and Detection

Derivatization and GC-MS Analysis

Due to its low volatility, methyltartronic acid requires derivatization for gas chromatography-mass spectrometry (GC-MS). Common protocols involve:

  • Silylation: Reaction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.

  • Methylation: Use of diazomethane or BF3_3-methanol to generate methyl esters .

Figure 1: GC-MS chromatogram of silylated methyltartronic acid (m/z 147, 205, 319).

Liquid Chromatography-High-Resolution MS

Liquid chromatography coupled with quadrupole time-of-flight MS (LC-QTOF-MS) enables direct analysis without derivatization. Electrospray ionization in negative mode ([M-H]^- = 133.014) provides high sensitivity for ambient aerosol extracts .

Biological and Industrial Applications

Microbial Metabolism

In Lactobacillus spp., methyltartronic acid accumulates during fructose fermentation. It acts as a competitive inhibitor of succinate dehydrogenase, modulating redox balance and ATP production. Fungal species utilize it in chelating soil metals (e.g., Fe3+^{3+}, Al3+^{3+}) to enhance nutrient uptake.

Stability and Reactivity

Thermal Decomposition

At temperatures >150°C, methyltartronic acid decarboxylates to form pyruvic acid and CO2_2:

C4H6O5ΔC3H4O3+CO2\text{C}_4\text{H}_6\text{O}_5 \xrightarrow{\Delta} \text{C}_3\text{H}_4\text{O}_3 + \text{CO}_2

This reaction is first-order with an activation energy (EaE_a) of 85 kJ/mol .

Aqueous Reactivity

In cloudwater, the acid undergoes photolysis (λ = 300–400 nm) to yield glyoxylic acid and formaldehyde. The quantum yield (Φ\Phi) at pH 5 is 0.12 ± 0.03, indicating moderate photolability .

Future Research Directions

  • Chiral Separation: Developing enantioselective methods to resolve (RR)- and (SS)-methyltartronic acid for ecological studies.

  • Health Impacts: Assessing inhalation toxicity in human lung cell models.

  • Climate Models: Incorporating methyltartronic acid’s CCN activity into global aerosol simulations.

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